
2,4-Dichloro-5-cyclobutoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-cyclobutoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a cyclobutoxy group at position 5 on the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-cyclobutoxypyrimidine typically involves the reaction of 2,4-dichloropyrimidine with cyclobutanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution of the chlorine atom at position 5 with the cyclobutoxy group. The reaction is conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
2,4-Dichloro-5-cyclobutoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Pyrimidines: Products with various functional groups replacing the chlorine atoms.
N-oxides: Formed through oxidation reactions.
Dihydropyrimidines: Formed through reduction reactions.
科学研究应用
2,4-Dichloro-5-cyclobutoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,4-Dichloro-5-cyclobutoxypyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of dihydrofolate reductase, an enzyme critical for DNA synthesis, thereby exhibiting anticancer properties. In agrochemical applications, it may disrupt essential biological processes in plants or pests, leading to their death.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar structure but with a fluorine atom at position 5 instead of a cyclobutoxy group.
2,4-Dichloro-5-methoxypyrimidine: Similar structure but with a methoxy group at position 5.
2,4-Dichloro-5-phenoxypyrimidine: Similar structure but with a phenoxy group at position 5.
Uniqueness
2,4-Dichloro-5-cyclobutoxypyrimidine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and agrochemicals.
属性
分子式 |
C8H8Cl2N2O |
|---|---|
分子量 |
219.06 g/mol |
IUPAC 名称 |
2,4-dichloro-5-cyclobutyloxypyrimidine |
InChI |
InChI=1S/C8H8Cl2N2O/c9-7-6(4-11-8(10)12-7)13-5-2-1-3-5/h4-5H,1-3H2 |
InChI 键 |
TVLNPGJZSDAXBX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)OC2=CN=C(N=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


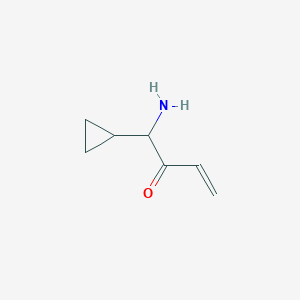
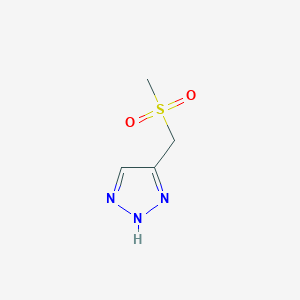

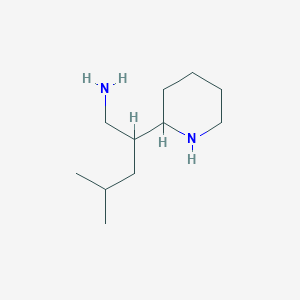
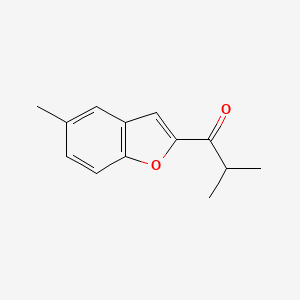
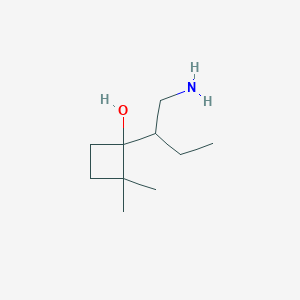
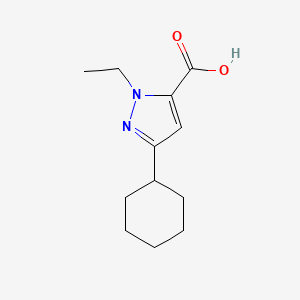



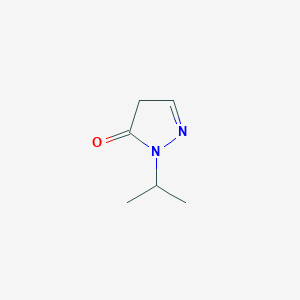
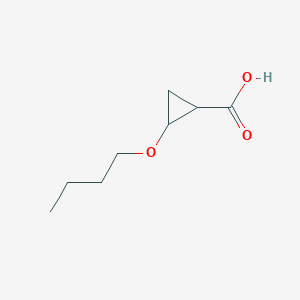

![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
